molecular formula C12H14O B14287224 2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran CAS No. 125214-15-5

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14287224
CAS No.: 125214-15-5
M. Wt: 174.24 g/mol
InChI Key: HPQFAVKITLTNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by its unique structure, which includes a benzopyran ring system with an ethenyl and a methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-buten-2-ol with salicylaldehyde in the presence of an acid catalyst can yield the desired benzopyran compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted benzopyrans.

    Substitution: Formation of halogenated or aminated benzopyrans.

Scientific Research Applications

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Similar structure but with different substituents.

    2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group and a different ring structure.

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-: A spiro compound with distinct functional groups.

Uniqueness

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific ethenyl and methyl substituents, which confer distinct chemical and biological properties compared to other benzopyran derivatives.

Properties

CAS No.

125214-15-5

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-ethenyl-2-methyl-3,4-dihydrochromene

InChI

InChI=1S/C12H14O/c1-3-12(2)9-8-10-6-4-5-7-11(10)13-12/h3-7H,1,8-9H2,2H3

InChI Key

HPQFAVKITLTNLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C2O1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.